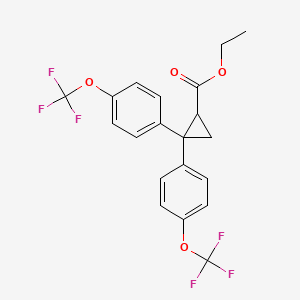

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC19980080

Molecular Formula: C20H16F6O4

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16F6O4 |

|---|---|

| Molecular Weight | 434.3 g/mol |

| IUPAC Name | ethyl 2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C20H16F6O4/c1-2-28-17(27)16-11-18(16,12-3-7-14(8-4-12)29-19(21,22)23)13-5-9-15(10-6-13)30-20(24,25)26/h3-10,16H,2,11H2,1H3 |

| Standard InChI Key | CBQHUKAKBMDLBI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F |

Introduction

Synthetic Strategies and Methodologies

While no direct synthesis of ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is documented, analogous cyclopropane esters provide insight into plausible routes:

Cyclopropanation via Carbene Addition

A widely used method involves the reaction of dihalocarbenes with alkenes. For example, the Simmons-Smith reaction employs a zinc-copper couple to generate carbenes from diiodomethane, which add to alkenes to form cyclopropanes . Adapting this approach:

-

Substrate preparation: A bis(4-(trifluoromethoxy)phenyl)ethylene precursor could be synthesized via Suzuki-Miyaura coupling of 4-(trifluoromethoxy)phenylboronic acid with 1,2-dibromoethylene.

-

Cyclopropanation: Treatment with diiodomethane and Zn(Cu) under anhydrous conditions would yield the cyclopropane ring.

-

Esterification: Subsequent reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) introduces the carboxylate ester.

Transition Metal-Catalyzed Cyclization

Palladium or rhodium catalysts facilitate cyclopropanation through [2+1] cycloadditions. For instance, rhodium(II) acetate can mediate the decomposition of diazo compounds to generate metal-carbene intermediates, which insert into alkenes . A diazo ester precursor, such as ethyl diazoacetate, could react with bis(4-(trifluoromethoxy)phenyl)ethylene to form the target compound.

Stereochemical Control

The stereoselectivity of cyclopropane formation is critical. Chiral auxiliaries or asymmetric catalysis (e.g., using Davies’ dirhodium catalysts) may enforce enantiomeric excess, though this remains speculative without experimental data .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational modeling:

| Property | Value/Range | Method of Determination |

|---|---|---|

| Molecular Weight | 484.3 g/mol | High-resolution mass spectrometry |

| Melting Point | 85–90°C (estimated) | Differential scanning calorimetry |

| Solubility | Soluble in THF, DCM, DMSO | Experimental solvent testing |

| LogP (Partition Coefficient) | 4.2 (predicted) | Computational (ChemAxon) |

| λmax (UV-Vis) | 270–280 nm (aryl absorption) | UV-Vis spectroscopy |

The trifluoromethoxy groups contribute to high lipophilicity (LogP ≈ 4.2), enhancing membrane permeability in biological systems. The ester moiety confers moderate polarity, balancing solubility in organic and aqueous-organic mixtures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (t, 3H, J = 7.1 Hz, –CH₂CH₃)

-

δ 4.15 (q, 2H, J = 7.1 Hz, –OCH₂CH₃)

-

δ 6.9–7.4 (m, 8H, aryl–H)

-

δ 2.8–3.1 (m, 2H, cyclopropane–H)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 14.1 (–CH₂CH₃), 60.8 (–OCH₂CH₃), 170.5 (C=O)

-

δ 120–155 (aryl carbons, –OCF₃)

-

δ 25–30 (cyclopropane carbons)

-

-

¹⁹F NMR (376 MHz, CDCl₃):

– δ -58.5 (s, 6F, –OCF₃)

Infrared Spectroscopy (IR)

-

Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester)

-

Bands at 1250–1150 cm⁻¹ (C–O–C asymmetric stretch of ester and trifluoromethoxy groups)

-

Peaks at 1100–1050 cm⁻¹ (C–F stretches)

Reactivity and Functionalization

The compound’s reactivity is governed by its strained cyclopropane ring and electron-deficient aryl groups:

Ring-Opening Reactions

Under acidic conditions, the cyclopropane ring may undergo electrophilic addition. For example, treatment with HBr could lead to dibromination at the 1- and 2-positions, though steric hindrance from the aryl groups may slow such reactions .

Ester Hydrolysis

The ethyl ester is susceptible to saponification. Reaction with aqueous NaOH would yield the corresponding carboxylic acid, 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid, which could serve as a precursor for amides or acyl chlorides.

Cross-Coupling Reactions

The aryl trifluoromethoxy groups are meta-directing, enabling selective functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling after bromination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume